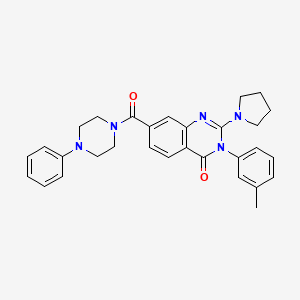

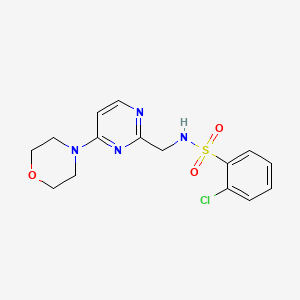

![molecular formula C11H9N3S B2517010 8-methyl-5H-pyridazino[4,5-b]indole-4-thiol CAS No. 950094-55-0](/img/structure/B2517010.png)

8-methyl-5H-pyridazino[4,5-b]indole-4-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-methyl-5H-pyridazino[4,5-b]indole-4-thiol is a heterocyclic compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.

Applications De Recherche Scientifique

Selective Thromboxane Synthetase Inhibitors and Antihypertensive Agents

Derivatives of 4-hydrazino-5H-pyridazino[4,5-b]indole have been synthesized to investigate their activities as selective thromboxane synthetase inhibitors as well as antihypertensive agents. These compounds, including 8-methyl-5H-pyridazino[4,5-b]indole derivatives, were found to inhibit thromboxane synthetase selectively, supporting their potential in treating hypertension without inhibiting prostacyclin formation. This makes them interesting candidates for the development of antihypertensive drugs with reduced toxicity compared to traditional medications like hydralazine (A. Monge et al., 1987).

Antitumor Activity

Another significant area of research involves the synthesis of 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g]indoles, derived from 4-hydrazino-5-methyl-1H-pyridin-2-one through thermal Fischer indolization. These compounds demonstrated promising antitumor activity in both in vitro and in vivo models, positioning them as a new class of antineoplastic agents (C. Nguyen et al., 1990).

Corrosion Inhibition

The pyridazine derivative 1,4-bis(2-pyridyl)-5H-pyridazino[4,5-b]indole (PPI) has been evaluated for its effectiveness in inhibiting mild steel corrosion in hydrochloric acid solutions. This compound showed significant corrosion inhibition efficiency, which increased with the concentration. The inhibition mechanism involves adsorption on the steel surface through active centers in the molecule, suggesting its potential application in industrial corrosion protection (F. Bentiss et al., 2006).

Cardiotonic and Antiaggregate Activities

Research into fused pyridazino[4,5-b]indoles has revealed compounds with cardiotonic activity and effects as inhibitors of platelet aggregation. These new compounds, including 6-(3,5-Dimethylpyrazolyl)-1,2,4-triazolo[4,3-b]pyridazino[4,5-b]indole, present a planar topography similar to known pyridazino agents with cardiotonic activity. Their pharmacological profile includes inodilator properties with antiaggregate activity, attributed to the inhibition of phosphodiesterase, indicating their potential in cardiovascular therapies (A. Monge et al., 1993).

Propriétés

IUPAC Name |

8-methyl-3,5-dihydropyridazino[4,5-b]indole-4-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3S/c1-6-2-3-9-7(4-6)8-5-12-14-11(15)10(8)13-9/h2-5,13H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMEXODGJQDLZOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2C=NNC3=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-methyl-5H-pyridazino[4,5-b]indole-4-thiol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

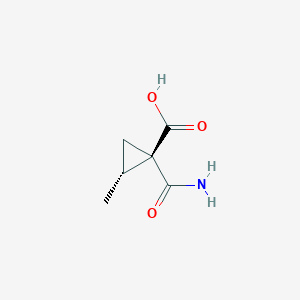

![3-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylamino)-propionic acid](/img/structure/B2516930.png)

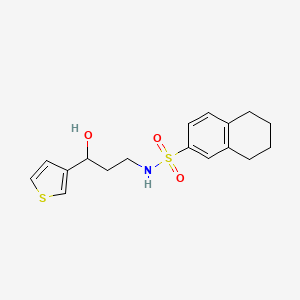

![4-butoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2516933.png)

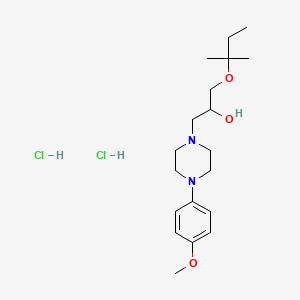

![1-(2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2516935.png)

![3-(4-ethylphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2516937.png)

![5-ethyl-3-(2-hydroxyphenyl)-4-(4-isopropylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/no-structure.png)

![5-Methoxy-4-[(2-methoxyphenyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B2516948.png)